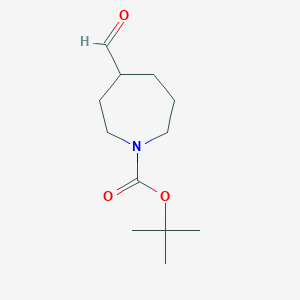

1-Boc-4-formyl-azepane

Description

Significance of Functionalized Azepane Scaffolds in Synthetic Organic Chemistry

Functionalized azepane scaffolds are crucial building blocks in the creation of novel molecules with potential therapeutic applications. The azepane ring's flexibility allows for a unique three-dimensional exploration of chemical space, a desirable feature in drug discovery. manchester.ac.uk These scaffolds are present in various natural products and bioactive molecules, exhibiting a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities. mdpi.com

The strategic introduction of functional groups onto the azepane ring system allows for further chemical modifications and the synthesis of diverse compound libraries. This diversity is essential for screening and identifying new lead compounds in drug development. cwu.edu Methods to create these functionalized scaffolds include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multi-step sequences. researchgate.net A notable example is the synthesis of 4-substituted α-trifluoromethyl azepanes through the ring expansion of trifluoromethyl pyrrolidines. researchgate.net

The development of efficient and versatile synthetic routes to functionalized azepanes remains an active area of research. cwu.edu Recent advancements include the use of diazocarbonyl chemistry to access functionalized azepanes and oxepanes, which can be further elaborated into a range of derivatives. researchgate.net

Overview of N-Protected Azepanes in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules containing an azepane moiety, the protection of the nitrogen atom is often a critical step to prevent unwanted side reactions. libretexts.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. wikipedia.orgtotal-synthesis.com

The use of an N-Boc protecting group allows for selective reactions at other positions of the azepane ring. For instance, N-Boc protection facilitates the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, which are important for drug discovery projects. acs.orgnih.gov The Boc group's resistance to basic hydrolysis, many nucleophiles, and catalytic hydrogenation makes it compatible with a wide range of synthetic transformations. total-synthesis.com

The orthogonality of the Boc group to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), is a significant advantage in the synthesis of complex molecules where multiple protecting groups are required. total-synthesis.comnumberanalytics.com This allows for the selective deprotection of one functional group while others remain protected. numberanalytics.com The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid in methanol (B129727). wikipedia.orgjk-sci.com

The strategic application of N-protected azepanes, such as 1-Boc-4-formyl-azepane, provides a robust platform for the construction of highly functionalized and stereochemically complex target molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-formylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLIJYHRJWIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 4 Formyl Azepane

Direct Synthetic Routes to 1-Boc-4-formyl-azepane

Direct synthesis of this compound involves a sequence of steps to first construct the core azepane structure, followed by functionalization to introduce the formyl group and subsequent protection of the nitrogen atom.

Formation of the Azepane Ring System

The construction of the seven-membered azepane ring is a key challenge in the synthesis of this compound. One common strategy is the ring expansion of more readily available six-membered piperidine (B6355638) precursors. For instance, the ring expansion of N-Boc-4-piperidone has been reported as a method to produce the corresponding N-Boc-hexahydro-1H-azepin-4-one. This transformation can be achieved using reagents like ethyl diazoacetate. Another approach involves the dearomative ring expansion of nitroarenes, which can be mediated by blue light at room temperature, transforming a six-membered benzene (B151609) framework into a seven-membered ring system. These methods provide access to the foundational azepane scaffold.

Introduction and Functionalization of the Formyl Moiety

With the azepane ring in place, the next critical step is the introduction of the formyl group at the 4-position. A common and effective method involves the oxidation of a primary alcohol. This necessitates a precursor, azepane-4-methanol, where a hydroxymethyl group is present at the desired position. Standard and mild oxidation protocols such as the Swern oxidation or the use of Dess-Martin periodinane (DMP) are well-suited for this transformation, converting the alcohol to the corresponding aldehyde (formyl group) with high efficiency and tolerance for other functional groups.

N-Protection with the tert-Butoxycarbonyl (Boc) Group

The protection of the nitrogen atom of the azepane ring with a tert-Butoxycarbonyl (Boc) group is a critical step to modulate its reactivity and prevent unwanted side reactions during subsequent synthetic manipulations. This is typically achieved by reacting the azepane nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. In many synthetic routes, the Boc protection is introduced early, for instance, starting with N-Boc-4-piperidone for the ring expansion reaction, which yields N-Boc-hexahydro-1H-azepin-4-one directly.

Precursor-Based Synthesis of this compound

A more common and often more efficient approach to this compound involves the derivatization of readily available precursors that already contain the N-Boc protected azepane core.

Derivatization from N-Boc-hexahydro-1H-azepin-4-one

A key intermediate in the synthesis of this compound is tert-butyl 4-oxoazepane-1-carboxylate, also known as N-Boc-hexahydro-1H-azepin-4-one. This precursor provides a strategic handle at the 4-position for the introduction of the formyl group. The synthesis of this precursor can be accomplished on a large scale through the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.

The synthetic sequence from this ketone precursor involves two main steps:

Reduction of the Ketone: The carbonyl group at the 4-position is first reduced to a hydroxyl group. This is a standard transformation in organic synthesis and can be achieved with high yield using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) or ethanol. This reduction yields tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.

Oxidation of the Alcohol: The resulting primary alcohol is then oxidized to the aldehyde. As mentioned previously, mild oxidation methods are preferred to avoid over-oxidation to a carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, or the Dess-Martin periodinane (DMP) oxidation are highly effective for this purpose. These methods are known for their high yields and compatibility with the Boc protecting group.

A representative reaction scheme is shown below:

Scheme 1: Synthesis from N-Boc-hexahydro-1H-azepin-4-one

| Step | Starting Material | Reagents and Conditions | Product |

|---|

Modification of Azepane-4-methanol Derivatives

In this synthetic approach, the starting material is an azepane derivative that already possesses a hydroxymethyl group at the 4-position, namely (azepan-4-yl)methanol. The synthesis then proceeds with two key transformations:

N-Protection: The secondary amine of the azepane ring is first protected with a Boc group. This is accomplished by treating (azepan-4-yl)methanol with di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758). This yields tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.

Oxidation: The alcohol functionality of the protected intermediate is then oxidized to the formyl group. Again, Swern or Dess-Martin periodinane oxidation are the methods of choice due to their mild conditions and high efficiency.

Table 1: Comparison of Oxidation Methods for Azepane-4-methanol Derivatives

| Oxidation Method | Reagents | Typical Solvents | Key Advantages |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | High yields, mild conditions, avoids heavy metals |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Dichloromethane | Neutral pH, short reaction times, high chemoselectivity |

Stereoselective Synthesis of this compound and its Precursors

The creation of single-enantiomer drugs is a cornerstone of modern medicinal chemistry. For a molecule like this compound, which possesses a stereocenter at the 4-position, the ability to synthesize a specific stereoisomer is paramount. This section delves into the nuanced strategies for inducing chirality in azepane systems and the specific asymmetric approaches that have been successfully applied to precursors of this compound and other 4-substituted analogues.

Strategies for Chirality Induction in Azepane Systems

The inherent flexibility of the seven-membered azepane ring presents unique challenges for stereocontrol. nih.gov However, several effective strategies have been developed to induce chirality in these systems. These can be broadly categorized as substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.

One prominent strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. Another powerful approach is the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysis), to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Furthermore, chirality transfer strategies, where the chirality of a starting material is relayed to the product, have also been employed in the synthesis of chiral azepines. researchgate.net Ring expansion of smaller, more rigid chiral rings like piperidines also represents a viable pathway to enantiomerically enriched azepanes. rsc.org A notable example is the diastereomerically pure synthesis of azepane derivatives through a piperidine ring expansion, which proceeds with excellent stereoselectivity and regioselectivity. rsc.org

A key challenge in the synthesis of polysubstituted azepanes has been the lack of general methodologies for asymmetric synthesis, particularly for substitutions not adjacent to the nitrogen atom. acs.orgnih.gov However, recent advancements have begun to address this gap.

Asymmetric Approaches to 4-Substituted Azepanes

While direct asymmetric synthesis of this compound is not widely reported, several methods for the asymmetric synthesis of 4-substituted azepanes and their precursors have been developed, providing a clear roadmap for accessing the chiral aldehyde.

Lithiation-Conjugate Addition: A significant advancement in the asymmetric synthesis of 4,5,6-substituted azepanes involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. acs.orgnih.govacs.org This method utilizes (-)-sparteine (B7772259) as a chiral ligand to mediate the asymmetric lithiation of an N-Boc-protected allylamine (B125299) derivative. The resulting organolithium species then undergoes a conjugate addition to a β-aryl α,β-unsaturated ester. acs.orgnih.govacs.org This key step establishes the stereochemistry at the 4-position with high control. Subsequent hydrolysis, cyclization, and reduction steps yield the desired polysubstituted azepanes. acs.orgnih.govacs.org This methodology is versatile, allowing for the synthesis of both enantiomers by employing an invertive lithiation-stannylation-lithiation sequence. nih.govacs.org

Enzymatic Reductive Amination: A biocatalytic approach has been successfully applied to the asymmetric synthesis of chiral azepane-4-amines from N-Boc-4-oxo-azepane, a direct precursor to this compound. rsc.org This method employs a specifically engineered imine reductase (IRED) to catalyze the reductive amination of the ketone. rsc.org Through structure-guided semi-rational design, a triple-mutant IRED was developed that exhibited high stereoselectivity, achieving up to >99% (S) enantiomeric excess for the synthesis of various alkylated S-4-azepanamines. rsc.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

| Method | Key Reagents/Catalyst | Precursor | Product | Stereoselectivity |

| Lithiation-Conjugate Addition | n-BuLi, (-)-sparteine | N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines | 4,5,6-substituted azepanes | High diastereoselectivity and enantioselectivity |

| Enzymatic Reductive Amination | Imine Reductase (mutant) | N-Boc-4-oxo-azepane | S-4-azepanamines | Up to >99% (S) |

These asymmetric strategies highlight the progress made in controlling stereochemistry within the challenging azepane framework. The development of both small molecule-mediated and biocatalytic methods provides a robust toolkit for the synthesis of enantiomerically pure 4-substituted azepanes, including the precursors necessary for obtaining chiral this compound.

Chemical Transformations and Reactivity of 1 Boc 4 Formyl Azepane

Reactions of the Formyl Group (C4-Aldehyde)

The aldehyde functional group is a versatile handle for numerous synthetic operations, including carbon-carbon bond formation, oxidation, reduction, and condensation reactions.

The electrophilic carbon of the formyl group in 1-Boc-4-formyl-azepane is susceptible to attack by a wide variety of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the aldehyde to furnish secondary alcohols. This reaction is a fundamental method for creating new carbon-carbon bonds at the C4 position of the azepane ring. The choice of nucleophile allows for the introduction of diverse alkyl, aryl, or vinyl substituents.

For instance, the reaction with methylmagnesium bromide would yield 1-(1-Boc-azepan-4-yl)ethanol, while the addition of phenyllithium (B1222949) would produce (1-Boc-azepan-4-yl)(phenyl)methanol. These transformations are foundational in elaborating the molecular framework for various applications.

| Reagent | Product | Transformation Type |

| Methylmagnesium Bromide | 1-(1-Boc-azepan-4-yl)ethanol | C-C Bond Formation |

| Phenyllithium | (1-Boc-azepan-4-yl)(phenyl)methanol | C-C Bond Formation |

The aldehyde group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: Standard oxidation protocols can convert the formyl group into a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder conditions like the Pinnick oxidation (sodium chlorite, NaClO₂) are effective. This transformation yields 1-Boc-azepane-4-carboxylic acid, a key intermediate for forming amides, esters, and other carboxylic acid derivatives.

Reduction: The formyl group is readily reduced to a primary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild method for this conversion, yielding (1-Boc-azepan-4-yl)methanol. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its greater functional group tolerance and ease of handling. This reduction is a key step in photoenzymatic cascades for synthesizing compounds like N-Boc-4-hydroxyazepane. acs.org

| Transformation | Reagent(s) | Product |

| Oxidation | NaClO₂, NaH₂PO₄ | 1-Boc-azepane-4-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (1-Boc-azepan-4-yl)methanol |

The conversion of the aldehyde to an alkene is a powerful tool in organic synthesis, most famously achieved through the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org These reactions involve the treatment of this compound with a phosphorus ylide.

The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl or H) are highly reactive and typically yield the (Z)-alkene as the major product under salt-free conditions. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) carbanions, is a popular alternative that almost exclusively produces the (E)-alkene and uses reagents that are often easier to handle. wikipedia.org This family of reactions provides reliable access to a variety of 4-vinyl-substituted azepanes.

| Reaction Type | Ylide/Reagent Example | Expected Major Product | Alkene Geometry |

| Wittig (Non-stabilized) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | tert-butyl 4-vinylazepane-1-carboxylate | N/A |

| Wittig (Stabilized) | (Triphenylphosphoranylidene)acetonitrile | tert-butyl 4-(2-cyanovinyl)azepane-1-carboxylate | (E)-isomer |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | ethyl (E)-3-(1-Boc-azepan-4-yl)acrylate | (E)-isomer |

The aldehyde readily undergoes condensation reactions with primary amines to form an imine, also known as a Schiff base. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a trace amount of acid.

This transformation is frequently the first step in reductive amination , a powerful method for forming C-N bonds. nih.govresearchgate.net After the in situ formation of the imine, a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaCNBH₃) is introduced. nih.gov This agent selectively reduces the imine C=N bond to a C-N single bond, yielding a secondary amine. This one-pot procedure is highly efficient for synthesizing N-substituted 4-(aminomethyl)azepane derivatives. nih.gov

| Reagent(s) | Intermediate | Final Product | Process |

| 1. Benzylamine2. Sodium Triacetoxyborohydride | N-benzylidene-1-(1-Boc-azepan-4-yl)methanamine (Schiff Base) | tert-butyl 4-((benzylamino)methyl)azepane-1-carboxylate | Reductive Amination |

Transformations Involving the Azepane Ring System

While the Boc-protected azepane ring is generally stable under many reaction conditions, it can participate in specific transformations, particularly those involving deprotection followed by rearrangement or ring-opening.

The N-Boc protecting group renders the azepane nitrogen nucleophilic and basic, but it is stable to most nucleophilic, basic, and mild reducing/oxidizing conditions. However, it can be removed under strong acidic conditions (e.g., trifluoroacetic acid), yielding the secondary amine.

Direct ring-opening of the saturated azepane core is energetically unfavorable and not a common reaction pathway for this compound under standard laboratory conditions. However, the broader class of azepane and azepine derivatives is known to undergo various skeletal rearrangements. researchgate.netnih.gov These processes, such as ring expansion of smaller rings or ring contraction of bicyclic systems, typically require specific precursors with activating groups or are initiated under photochemical or thermal conditions. researchgate.netresearchgate.net For this compound, such rearrangements are not characteristic and would necessitate significant modification of the core structure to induce the necessary reactivity for ring-opening or reorganization.

Functionalization at Other Ring Positions

While the formyl group at the C4 position is a primary site for chemical modification, the functionalization of other positions on the azepane ring is crucial for creating diverse molecular architectures. The azepane scaffold is a prevalent motif in many biologically active compounds, and the ability to introduce substituents at various ring positions is key for effective drug design and synthesis. nih.govlifechemicals.com General strategies for functionalizing saturated N-heterocycles can be applied to introduce substituents at the α- or β-positions relative to the nitrogen atom or other carbons of the azepane core.

Late-stage oxidation represents one powerful approach to functionalize the azepane skeleton. For instance, the oxidation of tetrahydroazepines has been utilized to access densely functionalized oxo-azepines. nih.gov This method involves the diastereoselective hydroboration of a tetrahydroazepine intermediate, followed by oxidation to yield the corresponding oxo-azepine, introducing a ketone functionality at a specific ring position. nih.gov

Another contemporary strategy for functionalizing positions adjacent to the nitrogen atom (the α-position) is direct C–H functionalization. While less explored for seven-membered rings compared to their five- and six-membered counterparts, methods such as direct C–H lithiation have been successfully applied to N-Boc-protected piperazines, a closely related class of N-heterocycles. researchgate.netmdpi.com This approach typically involves the use of a strong base like s-butyllithium in the presence of a chiral ligand, which can achieve asymmetric lithiation, followed by quenching with an electrophile to introduce a new substituent. mdpi.com Such a strategy could potentially be adapted for the C2 or C7 positions of the this compound ring.

The table below summarizes some general methodologies that can be considered for the functionalization of the azepane ring system.

| Methodology | Target Position | Description | Potential Application on Azepane Ring |

| Late-Stage Oxidation | Ring Carbons (e.g., C2, C3, C5) | Hydroboration of an unsaturated azepine precursor followed by oxidation introduces hydroxyl or carbonyl groups. nih.gov | Synthesis of hydroxylated or ketone derivatives of this compound. |

| Direct C-H Lithiation | α to Nitrogen (C2, C7) | Deprotonation of a C-H bond adjacent to the nitrogen using a strong base, followed by reaction with an electrophile. mdpi.com | Introduction of alkyl, silyl (B83357), or other functional groups at the C2 or C7 positions. |

| Ring Expansion | Various | Synthesis of functionalized azepanes can be achieved through the ring expansion of smaller, more readily available piperidine (B6355638) precursors. researchgate.net | This is a synthetic approach to the ring itself, but can build in functionality at various positions from the start. |

| Silyl-aza-Prins Cyclization | Various | This cyclization method can be used to construct the azepane ring while incorporating substituents with high diastereoselectivity. nih.gov | A synthetic method to create substituted azepane cores that could be elaborated to the target molecule. |

These methods highlight the potential pathways for creating complex azepane derivatives, where the strategic functionalization of the ring complements the reactions of the C4-formyl group.

Deprotection Chemistry of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal. The deprotection of the N-Boc group in this compound is a critical step in many synthetic sequences, unmasking the secondary amine for further reactions.

Acid-Mediated Deprotection Methods

The most common method for the removal of the N-Boc group is through acid-mediated hydrolysis. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. This process releases the free amine and generates carbon dioxide and isobutylene. A variety of acids, both protic and Lewis, can effect this transformation.

Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are highly effective. Mineral acids, including hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727), are also frequently employed. google.com For example, the deprotection of N-Boc piperazine (B1678402) derivatives, which are structurally similar to azepanes, has been successfully achieved using 6N HCl. jgtps.com The choice of acid and solvent system can be tailored based on the sensitivity of other functional groups within the molecule.

The following table presents common acidic reagents used for N-Boc deprotection.

| Reagent | Typical Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Highly effective and common; TFA is volatile and corrosive. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (MeOH), Ethyl Acetate (EtOAc) | Room Temperature | Often used as a saturated solution in the organic solvent. google.comjgtps.com |

| Phosphoric Acid (H₃PO₄) | Water (aqueous) | Room Temperature to mild heat | A milder, environmentally benign option that shows good selectivity. organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room Temperature | Can be used for selective cleavage in some contexts. google.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A Lewis acid option, though it can also cleave tert-butyl esters. researchgate.net |

Selective Removal in Multistep Syntheses

In the context of complex, multistep syntheses, the selective removal of the N-Boc group in the presence of other acid-sensitive functionalities is a significant challenge. For example, tert-butyl esters, which are also cleaved under strongly acidic conditions, are often present alongside N-Boc groups. Achieving selective deprotection requires careful tuning of the reaction conditions.

The key to selectivity often lies in exploiting the subtle differences in the acid lability of the protecting groups. The N-Boc group is generally more labile to acid than a tert-butyl ester. This difference can be leveraged by using milder acidic conditions or a stoichiometric amount of acid. Aqueous phosphoric acid has been reported as an effective reagent for the deprotection of N-Boc groups while leaving tert-butyl esters, benzyl (B1604629) esters, and TBDMS ethers intact. organic-chemistry.org Similarly, methods employing silica (B1680970) gel in refluxing toluene (B28343) have been developed for the selective cleavage of tert-butyl esters over N-Boc groups, demonstrating that selectivity can be achieved in either direction depending on the chosen reagents. researchgate.net

The choice of solvent can also play a critical role. For instance, using HCl in dioxane is a standard method for Boc deprotection that can offer better selectivity than TFA in some cases, particularly when tert-butyl based ester or ether groups are present. Careful control over reaction time and temperature is paramount to prevent the cleavage of other sensitive groups. Ultimately, the successful selective deprotection of the N-Boc group in this compound during a multistep synthesis depends on a judicious choice of reagents and conditions tailored to the specific substrate.

1 Boc 4 Formyl Azepane As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Architectures

The aldehyde functionality of 1-Boc-4-formyl-azepane is a key feature that enables its use in the construction of intricate heterocyclic systems. This building block provides a pre-formed seven-membered ring, streamlining synthetic routes that would otherwise require challenging ring-expansion or cyclization strategies. researchgate.netnih.gov

The creation of fused bicyclic and polycyclic systems containing the azepane core is a significant area of synthetic chemistry, often targeting compounds with pharmacological potential. This compound is an ideal starting material for reactions that form a new ring fused to the azepane nucleus. The formyl group can participate in various annulation reactions. For instance, it can be elaborated into a dienyl side chain, which can then undergo a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement to yield fused dihydroazepine derivatives. scispace.com Similarly, Pictet-Spengler-type reactions, which are powerful tools for synthesizing azepinoindoles, can be initiated from the aldehyde, leading to the formation of fused systems relevant to alkaloid chemistry. nih.govscispace.com

Table 1: Annulation Strategies for Fused Azepane Synthesis

| Reaction Type | Role of Formyl Group | Resulting Fused System Example |

| Pictet-Spengler Condensation | Acts as the electrophile that reacts with an activated aromatic ring (e.g., indole) to initiate cyclization. | Azepino[x,y-b]indoles |

| Intramolecular Aldol (B89426)/Knoevenagel | Converted to a tethered nucleophile (e.g., via Wittig reaction) which then attacks an introduced electrophilic site. | Cyclopenta[b]azepanes |

| Ring-Closing Metathesis (RCM) | Serves as a precursor to a terminal alkene (e.g., via Wittig olefination) for subsequent RCM with another alkene tether. | Dihydroazepine-fused systems |

Beyond simple bicyclic structures, this compound is instrumental in the assembly of complex, multi-ring polycyclic systems. The azepane moiety can serve as the foundational core upon which subsequent rings are constructed. The formyl group is the primary point of diversification, allowing for chain extension and subsequent intramolecular cyclizations to build elaborate frameworks. This approach has been conceptualized in the synthesis of Stemona alkaloids, which feature intricate polycyclic systems containing a pyrido[1,2-a]azepine core. researchgate.net The aldehyde can be transformed into a suitable fragment that, through a series of reactions like aldol additions and cyclizations, leads to the formation of additional rings, ultimately yielding the complex target molecule. rsc.org The synthesis of communesin alkaloids, which are polycyclic bis-aminal natural products, also involves intermediates where an azepane ring is a key feature. researchgate.net

Applications in Natural Product Total Synthesis

The azepane scaffold is a core component of many natural alkaloids, making this compound a valuable precursor in their total synthesis. lifechemicals.com Its pre-formed seven-membered ring and versatile aldehyde handle simplify the synthetic challenge, allowing chemists to focus on constructing the more intricate parts of the target molecule.

Several classes of alkaloids feature the azepane ring system. The total synthesis of these natural products often involves the late-stage introduction or formation of the seven-membered ring. However, employing this compound as a starting material offers a more convergent approach. For example, in the synthesis of clavine alkaloids like aurantioclavine, which contains an azepinoindole core, the formyl group can be used to build the connection to the indole (B1671886) nucleus before a final ring-closing step. nih.govscispace.com This strategy leverages the pre-existing azepane ring to control stereochemistry and reduce the number of linear steps. The synthesis of Stemona alkaloids, known for their complex polycyclic structures, can also benefit from this building block, where the formyl group serves as the anchor point for constructing the rest of the molecule's framework. rsc.org

Table 2: Examples of Alkaloid Classes Accessible from Azepane Building Blocks

| Alkaloid Family | Key Structural Feature | Synthetic Utility of Formyl Group |

| Clavine Alkaloids | Azepinoindole core | Elaboration to connect to the indole C4 position for cyclization. nih.gov |

| Stemona Alkaloids | Pyrido[1,2-a]azepine systems | Starting point for building the fused piperidine (B6355638) ring. researchgate.net |

| Communesins | Polycyclic bis-aminal structure | Can be used to install functionality required for aminal formation. researchgate.net |

The utility of this compound extends beyond alkaloid synthesis to the assembly of a broader range of complex bioactive molecules. The azepane motif is present in various synthetic compounds with significant pharmacological activity, including monoamine transport inhibitors. nih.gov The aldehyde functionality is a linchpin for diversification. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol reactions. Each of these transformations opens up a new branch of synthetic possibilities, allowing the azepane core to be incorporated into larger, more complex structures. This versatility makes it a key intermediate for building libraries of compounds for drug discovery, where the three-dimensional shape of the azepane ring can be exploited to probe interactions with biological targets. researchgate.net

Role in Peptidomimetic Research and Constrained Amino Acid Scaffolds

In the field of medicinal chemistry, peptidomimetics are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. nih.gov Conformationally constrained amino acids are crucial components in this research, as they can be used to induce specific secondary structures, such as β-turns, in peptide chains. nih.gov

The azepane ring is an excellent scaffold for creating such constrained amino acids due to its inherent conformational preferences. nih.gov this compound is a strategic starting material for the synthesis of novel, non-proteinogenic amino acids. The formyl group can be converted into the requisite amino and carboxyl functionalities of an amino acid through established synthetic transformations. For example, a Strecker synthesis or a related methodology can be employed to introduce an amino group and a nitrile (a precursor to a carboxylic acid) at the formyl carbon. Alternatively, oxidation of the aldehyde to a carboxylic acid, followed by α-amination, yields a constrained amino acid where the azepane ring acts as a bulky, conformation-directing side chain. When incorporated into a peptide sequence, these azepane-derived amino acids can enforce specific turns and folds, which is critical for mimicking the bioactive conformation of a natural peptide ligand. nih.govresearchgate.net This approach is valuable for designing potent and selective modulators of protein-protein interactions. nih.gov

Advanced Methodologies for Azepane Ring Synthesis Relevant to 1 Boc 4 Formyl Azepane Research

Ring-Closing Reactions for Azepane Formation

Direct cyclization of a linear precursor is a fundamental approach to constructing the azepane core. Modern advancements in this area have focused on increasing efficiency and substrate scope through various activation methods.

Intramolecular cyclization involves the formation of a carbon-nitrogen bond within a single molecule to close the seven-membered ring. Key strategies include nucleophilic substitution, reductive amination, and acid-catalyzed cyclizations.

Intramolecular Nucleophilic Substitution: This classic strategy relies on an internal nitrogen nucleophile attacking an electrophilic carbon center. The efficiency of this reaction is often hampered by the high activation energy required for the formation of a seven-membered ring. To overcome this, copper-mediated methodologies have been developed. For instance, the deprotonation of alkynyl imines followed by transmetalation with a copper species can generate an organocopper intermediate that undergoes intramolecular nucleophilic attack on a triple bond to form the azepine ring in good yields. rwth-aachen.de Another approach involves the photolysis of aryl azides, which generates a singlet nitrene that can undergo a dearomative-rearomative sequence, allowing for the incorporation of a nucleophile into a seven-membered azepine intermediate. wikipedia.org

Reductive Amination: Intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) is a powerful method for azepane synthesis. The reaction proceeds via the in situ formation of a cyclic iminium ion, which is then reduced to the corresponding azepane. This method was utilized in the synthesis of optically active [b]-annulated azepane scaffolds, where a palladium-catalyzed hydrogenation was followed by reductive amination to yield the desired azepane core with high stereoselectivity. chemistryviews.org

Acid-Catalyzed Cyclization: Brønsted acids can be employed to facilitate the intramolecular cyclization of suitable substrates. A notable example is the synthesis of azepino[4,5-b]indolones from unsaturated tryptamides. The use of an acid like (+)-camphorsulfonic acid (CSA) promotes the cyclization, leading to the formation of the tetracyclic core of natural products. rsc.org Another innovative method is the silyl (B83357) aza-Prins cyclization, where iron(III) salts catalyze the reaction between allylsilyl amines and aldehydes to construct tetrahydroazepine rings. nih.gov

Table 1: Examples of Intramolecular Cyclization Strategies for Azepine/Azepane Synthesis

| Strategy | Catalyst/Reagent | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Copper-Mediated Cyclization | LDA, Copper Thiophenolate | Alkynyl Imines | Annulated Azepines | Intramolecular nucleophilic attack on a triple bond. | rwth-aachen.de |

| Brønsted Acid-Assisted Cyclization | (+)-CSA | Unsaturated Tryptamides | Azepino[4,5-b]indolones | Facile route to polycyclic azepane systems. | rsc.org |

| Reductive Amination | Pd catalyst, H2 | ω-cyanoallyl side chain | Annulated Azepanes | Stereoselective formation of the azepane ring. | chemistryviews.org |

| Silyl Aza-Prins Cyclization | FeBr3 or FeCl3 | Allylsilyl Amines and Aldehydes | Tetrahydroazepines | Efficient construction of functionalized azepanes. | nih.gov |

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of unsaturated rings, including the seven-membered azepane core. researchgate.net This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular coupling of two terminal alkene functionalities. wikipedia.org

The success of RCM is driven by the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene (B1197577) gas, which shifts the reaction equilibrium towards the product. researchgate.net The tolerance of Grubbs catalysts to a wide array of functional groups makes RCM particularly suitable for complex molecule synthesis. wikipedia.org For instance, RCM has been instrumental in the total synthesis of the natural product (−)-balanol, where a ruthenium indenylidene complex was used to form the seven-membered heterocycle in high yield. researchgate.net Similarly, the synthesis of manzamine A utilized two RCM steps to construct its complex polycyclic structure. researchgate.net

The choice of catalyst can be critical. Second-generation Grubbs catalysts often show higher activity and stability. d-nb.info The reaction conditions, such as solvent and temperature, are also optimized to favor the cyclization over competing intermolecular oligomerization, especially at low substrate concentrations.

Table 2: Application of RCM in the Synthesis of Azepane-Containing Molecules

| Target Molecule | Catalyst | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|

| (−)-Balanol Intermediate | Ruthenium Indenylidene Complex | Formation of a 7-membered azepane ring | 87 | researchgate.net |

| Manzamine A Intermediate | Grubbs Catalyst | Formation of polycyclic alkaloid core | N/A | researchgate.net |

| Floresolide Intermediate | Grubbs Catalyst | Formation of a 12-membered ring | N/A | researchgate.net |

| Benzo rsc.orgnih.govazepino[1,2-b]isoquinolin-9-ones | Grubbs Catalyst | RCM of diene precursors | Good | nih.gov |

Ring-Expansion Methodologies

Ring expansion provides an alternative pathway to azepanes by starting with more readily available five- or six-membered nitrogen heterocycles and inserting one or two atoms into the ring.

The homologation of piperidines and pyrrolidines is an attractive strategy for synthesizing substituted azepanes.

Expansion of Piperidines: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org A notable method is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to generate an enlarged cycloketone. d-nb.infowikipedia.org This one-carbon ring expansion is effective for creating five, six, and seven-membered rings. wikipedia.orgwikipedia.org The reaction proceeds through diazotization of the primary amine, followed by the loss of nitrogen gas and a concerted migration of a carbon bond to the resulting carbocation, leading to the expanded ring. wikipedia.orglibretexts.org

Expansion of Pyrrolidines: Pyrrolidine rings can be expanded to azepanes through various rearrangement cascades. One such method involves an intramolecular Ullmann-type annulation/rearrangement cascade. nih.govcityu.edu.hkacs.org In this process, 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen on the aryl group are transformed into 1H-benzo[b]azepine derivatives under copper(I) promotion and microwave activation. nih.govacs.org Another approach is the palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines, which proceeds via an allylic amine rearrangement to furnish azepanes under mild conditions with a high degree of enantio-retention. chemrxiv.org Photochemical dearomative ring expansion of nitroarenes also provides a novel two-step route to complex azepanes. rwth-aachen.denih.gov

Carbonylative ring expansion introduces a carbonyl group into the ring during the expansion process, providing direct access to azepanones (lactams). Transition metal-mediated reactions are particularly effective for this transformation. For instance, cyclic amino alcohols can undergo oxidative lactamization catalyzed by ruthenium or rhodium complexes to yield five-, six-, and seven-membered ring lactams. jchemlett.comjchemlett.com More recently, a photochemical or electrochemical carbonylative ring expansion of cyclic carboxylic acids has been developed. This method involves a single electron reduction to form a ketyl radical, which then undergoes a spin-center shift to open the ring and incorporate the exocyclic carbonyl group, thereby forming a lactam. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation and have been applied to the intramolecular synthesis of azepine rings. thermofisher.comdntb.gov.uaresearchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples amines with aryl halides or triflates. wikipedia.orgacsgcipr.org It has been successfully employed in intramolecular contexts to synthesize dibenzo[b,f]azepines. The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial for the reaction's success and can influence the scope and efficiency of the cyclization. libretexts.org For example, the synthesis of substituted dibenzoazepines has been achieved via a double Buchwald-Hartwig amination of 2,2'-dihalostilbene analogues with primary alkylamines. nih.gov

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds and is an alternative to the Buchwald-Hartwig amination, though it often requires higher temperatures. wikipedia.orgorganic-chemistry.org The reaction couples an amine with an aryl halide. wikipedia.org Modern variations use soluble copper catalysts with ligands like diamines, which allow the reaction to proceed under milder conditions. researchgate.net An intramolecular Ullmann-type reaction has been a key step in a cascade process for the ring expansion of pyrrolidines to benzazepines. nih.govcityu.edu.hkacs.org

Table 3: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions for Azepine Synthesis

| Reaction | Metal Catalyst | Typical Substrates | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Milder temperatures, requires phosphine ligands | Broad substrate scope, high functional group tolerance. | wikipedia.orgnih.gov |

| Ullmann Condensation | Copper | Aryl halides, Amines | Traditionally high temperatures, modern methods are milder | Cost-effective metal catalyst, useful alternative to Pd. | acs.orgwikipedia.org |

Palladium-Mediated Cross-Coupling for Azepane Functionalization

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, and its application to saturated heterocycles like azepane has enabled the synthesis of a diverse range of derivatives. acs.orgrsc.org These reactions are critical for modifying the azepane skeleton, which can be a key step in the synthesis of analogs of 1-Boc-4-formyl-azepane.

One of the most powerful palladium-catalyzed reactions is the Suzuki-Miyaura cross-coupling , which involves the reaction of an organoboron compound with a halide or triflate. In the context of azepane synthesis, this can be applied to introduce aryl, heteroaryl, or vinyl groups. For instance, a Boc-protected azepane bearing a halide or triflate at a specific position can be coupled with a boronic acid or ester to furnish the functionalized product. nih.govacs.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, which is advantageous when dealing with a sensitive moiety like the formyl group in this compound. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, facilitating the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction is instrumental for introducing primary or secondary amines onto an azepane ring functionalized with a halide or triflate. nih.gov The choice of phosphine ligands is crucial for the success of these transformations, with bulky, electron-rich ligands often providing the best results. youtube.comsemanticscholar.org This methodology allows for the synthesis of various N-aryl and N-alkyl azepane derivatives.

Furthermore, palladium-catalyzed C-H functionalization has emerged as a highly atom-economical approach to modify the azepane ring. mdpi.comnih.gov This strategy avoids the need for pre-functionalization of the starting material, directly converting a C-H bond into a new C-C or C-heteroatom bond. nih.govresearchgate.net For N-Boc protected azepanes, directing groups can be employed to achieve site-selective functionalization. nih.gov

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions for Heterocycle Functionalization This table presents generalized conditions and may require optimization for specific substrates.

| Reaction Type | Coupling Partners | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid | Pd(OAc)₂, SPhos/XPhos | K₂CO₃ | Toluene (B28343)/H₂O |

| Buchwald-Hartwig | Aryl halide or triflate + Primary/secondary amine | Pd₂(dba)₃, Biarylphosphine ligand | NaOtBu | Toluene |

| C-H Arylation | Arene C-H bond + Aryl halide | Pd(OAc)₂ | K₂CO₃ | Dioxane |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methodologies for the functionalization of heterocycles. mdpi.com These reactions have a long history, with the Ullmann condensation being a classic example of copper-mediated C-N and C-O bond formation. rsc.orgnih.govresearchgate.netorganic-chemistry.org Modern advancements have led to the development of milder and more efficient ligand-accelerated copper-catalyzed cross-coupling reactions. rsc.org

For the functionalization of azepanes, copper-catalyzed N-arylation can be used to introduce aryl groups onto the nitrogen atom, particularly if the Boc protecting group in a precursor to this compound were to be replaced with a different functionality or deprotected. mdpi.commdpi.com

A particularly significant copper-catalyzed reaction is the azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov If an azepane derivative is functionalized with either an azide (B81097) or a terminal alkyne, this reaction allows for the highly efficient and specific formation of a triazole ring, linking the azepane to another molecule. nih.gov This is a powerful tool for creating complex molecular architectures and for bioconjugation. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.gov

Copper catalysis can also be employed for the synthesis of the azepane ring itself through cyclization reactions. acs.orgnih.govnih.gov For example, intramolecular C-N bond formation can be facilitated by a copper catalyst to construct the seven-membered ring from an appropriately functionalized acyclic precursor. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions in Heterocyclic Chemistry This table presents generalized conditions and may require optimization for specific substrates.

| Reaction Type | Reactants | Catalyst System (Example) | Solvent (Example) |

| Ullmann N-Arylation | Aryl halide + Amine | CuI, Ligand (e.g., 1,10-phenanthroline) | DMF or Dioxane |

| Azide-Alkyne Cycloaddition | Azide + Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O |

| Intramolecular Cyclization | Functionalized acyclic precursor | Cu(I) salt | Dioxane |

Future Research Directions and Synthetic Opportunities

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern pharmaceutical and chemical synthesis, aiming to reduce environmental impact through the use of sustainable materials and processes. unibo.itnih.gov Future research into the synthesis of 1-Boc-4-formyl-azepane and its precursors should prioritize these principles.

Key areas for exploration include:

Alternative Solvents and Reaction Media: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of synthetic processes. nih.gov

Biocatalysis: The use of enzymes, such as imine reductases or monoamine oxidases, could offer highly selective and environmentally benign routes to enantioenriched azepane derivatives. researchgate.net

Photochemical Methods: Light-mediated reactions, often requiring only a photocatalyst and a light source, represent a mild and efficient strategy. rsc.org For instance, photochemical dearomative ring expansion of nitroarenes using blue light has been shown to produce complex azepanes at room temperature. manchester.ac.uknih.gov

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, scalability, and efficiency compared to traditional batch processing. nih.govnih.gov Implementing flow reactors for the synthesis of N-Boc protected heterocycles can lead to higher yields, improved purity, and reduced waste, as demonstrated in the preparation of other proline derivatives. unimi.itresearchgate.net

| Green Chemistry Approach | Potential Application for Azepane Synthesis | Key Advantages |

| Alternative Solvents | Utilizing water or bio-solvents in ring-closing or expansion reactions. | Reduced toxicity and environmental pollution. nih.gov |

| Biocatalysis | Asymmetric reductive amination using imine reductases for chiral azepanes. | High enantioselectivity, mild reaction conditions. researchgate.net |

| Photochemistry | Blue light-mediated ring expansion of nitroarenes to form the azepane core. | Energy efficiency, room temperature reactions, metal-free catalysis. manchester.ac.uknih.gov |

| Flow Chemistry | Automated, multi-step synthesis of N-Boc protected azepane intermediates. | Improved safety, scalability, and product purity; reduced reaction times. unimi.itresearchgate.net |

Development of Novel Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. nih.gov The aldehyde functionality in this compound makes it an ideal substrate for a wide array of organocatalytic transformations.

Future research could focus on:

Iminium and Enamine Catalysis: The aldehyde group can be activated through the formation of iminium ions or enamines using chiral secondary amine catalysts. nih.govwikipedia.org This opens avenues for various asymmetric reactions, including:

Michael Additions: Enantioselective addition to nitroolefins and other Michael acceptors to introduce functionality at the α-position of the formyl group. organic-chemistry.org

Aldol (B89426) Reactions: Diastereo- and enantioselective aldol reactions with ketones or other aldehydes to form complex polyol structures. nih.govmdpi.com

Mannich Reactions: Three-component reactions to synthesize β-amino aldehyde derivatives.

Photoredox Organocatalysis: The combination of photoredox catalysis with organocatalysis can enable novel transformations that are otherwise difficult to achieve, such as the direct β-arylation of saturated aldehydes. wikipedia.org

Cascade Reactions: Designing cascade sequences where an initial organocatalytic transformation of the formyl group triggers subsequent cyclizations or rearrangements could lead to the rapid assembly of complex, polycyclic azepane-containing structures. nih.gov

| Organocatalytic Reaction | Substrate(s) | Potential Product | Significance |

| Asymmetric Michael Addition | This compound + Nitroolefin | Chiral γ-nitro aldehyde | Access to stereochemically rich functionalized azepanes. organic-chemistry.org |

| Asymmetric Aldol Reaction | This compound + Ketone | Chiral β-hydroxy aldehyde | Construction of key intermediates for natural product synthesis. nih.gov |

| Photoredox/Organocatalysis | This compound + Aryl Halide | β-Aryl azepane derivative | Direct C-H functionalization under mild conditions. wikipedia.org |

Computational Chemistry Insights into Reactivity and Selectivity

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, guiding experimental design and saving significant resources. nih.gov Applying these methods to this compound can offer deep insights into its properties and reactivity.

Areas for computational investigation include:

Conformational Analysis: The seven-membered azepane ring is highly flexible. lifechemicals.com Computational modeling can determine the preferred conformations of this compound and its derivatives, which is crucial for understanding its interaction with catalysts and other reagents.

Reaction Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of proposed reaction pathways. researchgate.net This allows for the rationalization of observed stereoselectivity and regioselectivity in reactions, such as the ring expansion of piperidines. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For azepane derivatives with potential biological activity, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models that correlate molecular structure with activity. nih.gov

Catalyst Design: Computational screening can accelerate the discovery of optimal organocatalysts for transformations involving this compound by predicting catalyst-substrate interactions and transition state energies. nih.gov

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating transition states of organocatalytic reactions. | Understanding the origin of stereoselectivity; predicting reaction outcomes. researchgate.net |

| Molecular Dynamics (MD) | Simulating the conformational landscape of the azepane ring. | Identifying low-energy conformers that influence reactivity. |

| CoMFA/CoMSIA | Correlating structural features of azepane derivatives with biological activity. | Guiding the design of more potent analogues. nih.gov |

Design of Next-Generation Azepane-Based Building Blocks

The azepane motif is underrepresented in medicinal chemistry libraries compared to five- and six-membered heterocycles, leaving a vast area of chemical space unexplored. manchester.ac.uknih.gov this compound is an ideal starting point for the creation of novel, three-dimensional building blocks for drug discovery and materials science. acs.orgunibe.ch

Synthetic opportunities include:

Scaffold Diversification: The formyl group can be readily converted into a wide range of other functionalities (e.g., amines, alcohols, carboxylic acids, nitriles), which can then be used in various coupling reactions to attach different pharmacophores. nih.gov

Stereocontrolled Synthesis: Utilizing the aforementioned organocatalytic and biocatalytic methods to control the stereochemistry at and adjacent to the C4 position will generate a library of stereochemically diverse azepanes.

Bioisosteric Replacement: The azepane ring can serve as a bioisostere for other cyclic structures like piperidine (B6355638) or even aromatic rings, potentially improving the pharmacokinetic properties of known drugs. manchester.ac.ukresearchgate.net The introduction of silicon as a carbon bioisostere is another innovative avenue in scaffold design. enamine.netenamine.net

Fragment-Based Drug Discovery (FBDD): Small, functionalized azepane derivatives synthesized from this compound can be used as 3D fragments in FBDD campaigns to identify novel binding motifs for therapeutic targets. whiterose.ac.uk

Q & A

Q. What are the standard protocols for synthesizing 1-Boc-4-formyl-azepane, and how do reaction conditions influence yield?

The synthesis typically involves the Boc (tert-butoxycarbonyl) protection of azepane derivatives followed by formylation. A common method includes:

- Reagents : Use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent for formylation reactions .

- Purification : Column chromatography (e.g., silica gel) is critical for isolating the product due to its polar functional groups.

- Yield optimization : Stirring at room temperature for extended periods (e.g., 12–24 hours) improves conversion rates. Contradictions in reported yields (e.g., 50–75%) may arise from variations in solvent purity or moisture content .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Spectroscopy :

- NMR : H and C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and formyl proton (δ ~9.8 ppm).

- IR : Stretching frequencies for carbonyl groups (Boc: ~1680–1720 cm; formyl: ~1700–1750 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and distinguishes isotopic patterns .

Q. What are the stability considerations for storing this compound?

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent degradation of the formyl group.

- Decomposition risks : Hydrolysis of the Boc group may occur in humid environments, detected via TLC or HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the formyl group in nucleophilic additions?

- Issue : Some studies report rapid aldehyde reactivity, while others note steric hindrance from the Boc group.

- Methodology :

Q. What strategies mitigate racemization in chiral derivatives synthesized from this compound?

Q. How does this compound compare to similar intermediates in multicomponent reactions (MCRs)?

-

Case study : In Ugi reactions, the formyl group participates efficiently, but the Boc group may require deprotection post-reaction.

-

Data comparison :

Compound Reaction Yield Deprotection Efficiency This compound 65–70% Requires TFA (90% efficiency) 1-Cbz-4-formyl-azepane 75–80% Hydrogenolysis (95% efficiency)

Q. What computational methods validate the conformational flexibility of this compound?

- Molecular dynamics (MD) : Simulate rotational barriers of the azepane ring to predict reactivity.

- DFT calculations : Compare optimized geometries with X-ray crystallography data (if available) to assess steric strain .

Q. How can researchers address analytical challenges in quantifying trace impurities?

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection (LOD ~0.1% for Boc-deprotected byproducts).

- Standardization : Cross-reference with PubChem spectral libraries to confirm impurity identities .

Methodological Guidelines

- Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) and reaction atmosphere (N/Ar).

- Data validation : Use at least two orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.

- Ethical compliance : For biological studies, adhere to in vitro research protocols as specified in safety data sheets (e.g., non-human use ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.